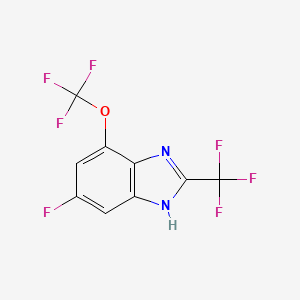
6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Fluorinating agents (e.g., Selectfluor), trifluoromethylating agents (e.g., trifluoromethyl iodide)
Conditions: Typically carried out under anhydrous conditions with a suitable base (e.g., potassium carbonate) and solvent (e.g., acetonitrile).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions
-
Step 1: Synthesis of Benzimidazole Core
Reagents: o-Phenylenediamine, formic acid
Conditions: Reflux in formic acid to form benzimidazole.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution; bromine in acetic acid for electrophilic substitution.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules.
Biological Activity
6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound with the molecular formula C9H3F7N2O and a molecular weight of 288.12 g/mol. This compound belongs to the benzimidazole family, which is known for its diverse biological activities, including antimicrobial and antiparasitic properties.
Chemical Structure and Properties
- CAS Number : 1980040-20-7
- Molecular Formula : C9H3F7N2O
- Molecular Weight : 288.12 g/mol
- Melting Point : Not specifically listed in the current literature.
The presence of multiple fluorine atoms contributes to the compound's lipophilicity and potential biological activity.
Antiparasitic Activity
Research has shown that benzimidazole derivatives exhibit significant antiparasitic activity. A study focusing on similar compounds indicated that derivatives with trifluoromethyl and trifluoromethoxy groups demonstrated strong in vitro activity against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .
Case Study: Antiparasitic Efficacy
In a relevant study, several benzimidazole derivatives were synthesized and tested against Trichinella spiralis. The results indicated that compounds with similar structural motifs to this compound exhibited effective antiparasitic properties at concentrations as low as 75 mg/kg in vivo .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. The incorporation of fluorinated groups has been shown to enhance the activity against various bacterial strains. For instance, compounds with trifluoromethyl substitutions demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Comparative Table of Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Various Bacteria |
| Benzimidazole Derivative A | 15 | S. aureus |
| Benzimidazole Derivative B | 25 | E. coli |
| Benzimidazole Derivative C | 30 | Pseudomonas aeruginosa |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interferes with nucleic acid synthesis or disrupts cellular processes in parasites and bacteria, similar to other benzimidazole derivatives.
Properties
Molecular Formula |
C9H3F7N2O |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
InChI Key |
ZYFJXGFBLDKEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















